mtrR protein - 155359-99-2

mtrR protein

Catalog Number: EVT-1517198
CAS Number: 155359-99-2
Molecular Formula: C8H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MtrR protein, a transcriptional regulator, is primarily associated with the bacterium Neisseria gonorrhoeae. It plays a crucial role in regulating the expression of the mtrCDE efflux pump system, which contributes to antibiotic resistance. MtrR is known to bind to various ligands, including hormonal steroids, influencing its regulatory functions. The protein's activity is modulated by environmental factors, particularly the presence of specific steroid hormones that can alter its binding affinity to DNA operators.

Source and Classification

MtrR is classified as a member of the TetR family of transcriptional regulators. It is encoded by the mtrR gene located on the chromosome of Neisseria gonorrhoeae. This protein is vital for the organism's ability to resist multiple drugs, particularly in response to antibiotics such as ceftriaxone. The gene has been studied extensively due to its implications in public health, particularly concerning sexually transmitted infections.

Synthesis Analysis

Methods and Technical Details

MtrR can be expressed in Escherichia coli using plasmid vectors such as pMCSG7, which allows for the incorporation of a hexa-histidine tag for purification purposes. The purification process typically involves:

  1. Cell Lysis: Cells are lysed using sonication in a buffer containing Tris-HCl, sodium chloride, glycerol, and a reductant.
  2. Affinity Chromatography: Initial purification is achieved through nickel-nitrilotriacetic acid affinity chromatography.
  3. Protease Digestion: The hexa-histidine tag is removed using tobacco etch virus protease.
  4. Size Exclusion Chromatography: Final purification is completed via size exclusion chromatography to achieve high purity levels (over 95% homogeneity) .

Technical Insights

The expression of selenomethionine-derivatized MtrR aids in crystallography studies, allowing for detailed structural analysis through techniques like single wavelength anomalous dispersion .

Molecular Structure Analysis

Structure and Data

The crystal structure of MtrR has been resolved at resolutions ranging from 2.22 Å to 3.20 Å when bound to various ligands, including progesterone and β-estradiol. The protein exhibits a dimeric structure with significant conformational changes upon ligand binding. Key structural features include:

  • Helix-Turn-Helix Motif: Essential for DNA binding.
  • Ligand Binding Pocket: A malleable pocket that accommodates different steroid ligands in various orientations.
  • Conformational Changes: Upon binding to steroids, MtrR undergoes a rotation that affects its interaction with DNA .
Chemical Reactions Analysis

Reactions and Technical Details

MtrR regulates gene expression through its interaction with DNA operators. The binding of MtrR to the mtrCDE and rpoH operators demonstrates a significant change in conformation that influences transcriptional activity. When bound to steroids, MtrR shows reduced affinity for these operators, which can lead to increased expression of the efflux pump genes .

The reaction dynamics are influenced by environmental steroid concentrations, highlighting the protein's role as a sensor that integrates external signals into cellular responses.

Mechanism of Action

Process and Data

MtrR functions primarily as a repressor of gene transcription. In the absence of ligands, it binds tightly to its operator sites on DNA, inhibiting transcription of target genes involved in drug resistance. Upon binding with specific steroids, MtrR undergoes conformational changes that reduce its affinity for DNA:

  1. Steroid Binding: Steroids induce conformational changes in MtrR.
  2. DNA Release: The altered structure leads to decreased binding affinity for operator sites.
  3. Gene Activation: This results in the derepression of mtrCDE and other regulated genes, promoting efflux pump activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 23 kDa.
  • Isoelectric Point: Typically around pH 5.5.
  • Stability: Thermal stability assessed via circular dichroism indicates significant structural integrity up to elevated temperatures.

Chemical Properties

  • Solubility: Soluble in buffers containing glycerol and sodium chloride.
  • Binding Affinity: Affinity for DNA operators varies with ligand concentration; significant fold changes observed under different conditions .
Applications

Scientific Uses

MtrR serves as an important model for studying multidrug resistance mechanisms in bacteria. Its role in regulating efflux pumps makes it a target for developing novel therapeutic strategies against antibiotic-resistant infections. Additionally, understanding MtrR's interactions with hormonal steroids provides insights into how environmental factors can influence bacterial behavior and resistance patterns.

Research into MtrR also contributes to broader studies on transcriptional regulation and protein-ligand interactions, making it relevant across various fields including microbiology, pharmacology, and biochemistry .

Introduction to the mtrR Protein

Biological Significance and Evolutionary Context

The mtrR protein exists in distinct forms across species, with critical roles in cellular metabolism and stress response. In Homo sapiens, methionine synthase reductase (encoded by MTRR) maintains methionine synthase (MTR) activity by regenerating its cob(I)alamin cofactor, which is essential for methionine biosynthesis and folate metabolism [1] [3] [6]. This process supports epigenetic regulation via S-adenosylmethionine (SAM)-dependent methylation and influences genomic stability [1] [7]. Concurrently, in pathogenic bacteria like Neisseria gonorrhoeae, MtrR acts as a TetR-family transcriptional repressor regulating the mtrCDE efflux pump operon. This system confers resistance to host-derived antimicrobials (e.g., bile salts) and antibiotics, enhancing bacterial survival during infection [2] [5] [9].

Evolutionarily, human MTRR belongs to the ferredoxin-NADP(+) reductase (FNR) family, featuring conserved flavodoxin and NADP-binding domains for electron transfer [1] [7]. Bacterial MtrR retains a helix-turn-helix (HTH) DNA-binding motif characteristic of TetR regulators, enabling pathogen adaptation to host environments [9]. This functional divergence underscores evolutionary specialization: human MTRR optimizes metabolic homeostasis, while bacterial MtrR evolves under selective pressure for antibiotic resistance.

  • Table 1: Functional Domains of Human MTRR Protein
    DomainFunctionCofactor Interaction
    Flavodoxin_1Electron transferFlavin mononucleotide (FMN)
    FAD-bindingOxidoreductase activityFlavin adenine dinucleotide
    NADP-bindingRegeneration of reduced cobalaminNADPH
    Methionine synthase reductaseReductive methylation of cob(II)alaminS-adenosylmethionine (SAM)

Historical Overview of mtrR Discovery and Characterization

Human MTRR was first mapped to chromosome 5p15.3-p15.2 in 1998 through fluorescence in situ hybridization (FISH), linking mutations to homocystinuria-megaloblastic anemia (cblE type) [1]. Early studies identified its role in reactivating methionine synthase, with pathogenic variants like c.903+469T>C disrupting cofactor binding [1] [3]. Concurrently, bacterial mtrR was characterized in Neisseria gonorrhoeae during the 1990s as a repressor of multidrug efflux. Key mutations (e.g., A39T, G45D) in its HTH domain were linked to enhanced antibiotic resistance in clinical isolates [8] [9].

Structural biology breakthroughs include the 2019 crystal structure of gonococcal MtrR bound to bile salts (e.g., chenodeoxycholate), revealing inducer-mediated derepression of efflux pumps [2] [5]. For human MTRR, biochemical studies detailed its modular architecture, where mutations like c.66A>G (Ile22Met) impair FMN binding and cause functional deficits [1] [7].

Genomic Localization and Phylogenetic Distribution

The human MTRR gene resides at 5p15.31, spanning 34 kb with 15 exons encoding multiple mitochondrial and cytosolic isoforms [1] [3] [4]. It exhibits ubiquitous expression across tissues, highest in lung, kidney, and liver, reflecting its metabolic role [3] [6]. In contrast, bacterial mtrR is located within the mtrCDE operon in Neisseria spp., directly repressing its own promoter and adjacent efflux pump genes [9].

Phylogenetically, human MTRR orthologs occur in vertebrates, while bacterial homologs are restricted to Proteobacteria. The DNA-binding specificity of gonococcal MtrR is conserved, recognizing degenerate operator sequences (e.g., 5′-MCRTRCRN~4~YGYAYGK-3′) in both mtrCDE and off-target genes like rpoH [9].

  • Table 2: Pathogenic Mutations in Human MTRR

    MutationDomain AffectedFunctional ConsequenceAssociated Disorder
    c.66A>G (p.Ile22Met)Flavodoxin_1Impaired FMN bindingHomocystinuria (cblE type)
    c.524C>T (p.Ser175Leu)Benign variantIntracellular cobalamin disruptionN/A
    c.903+469T>CIntronic splicing enhancerExon insertion (r.903_904ins140)Cobalamin metabolism disorders
  • Table 3: Phylogenetic Distribution of mtrR Proteins

    OrganismGenomic ContextFunctionRegulatory Targets
    Homo sapiensChromosome 5p15.31; 15 exonsReactivation of methionine synthaseFolate/methionine cycle
    Neisseria gonorrhoeaeDivergent promoter of mtrCDE operonRepression of efflux pumpsmtrCDE, rpoH, glnE
    Mus musculusChromosome 13 (syntenic to human 5p)Hepatic metabolism regulationMitochondrial function [10]

Properties

CAS Number

155359-99-2

Product Name

mtrR protein

Molecular Formula

C8H7N3O2

Synonyms

mtrR protein

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